molecular formula C10H11ClN4 B11885258 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1443286-82-5

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11885258
CAS No.: 1443286-82-5
M. Wt: 222.67 g/mol
InChI Key: BZFWNKBVEUBYDG-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry and pharmaceutical research. This compound features a chlorinated pyrazolopyrimidine core, a structure known to serve as a versatile and privileged scaffold in the design of kinase inhibitors . The chloro group at the 6-position serves as an excellent leaving group, making this intermediate highly suitable for nucleophilic substitution reactions, allowing researchers to efficiently synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . The cyclopentyl substituent on the pyrazole nitrogen is a common pharmacophore that can influence the compound's bioavailability and binding affinity to specific biological targets . As a key synthetic precursor, this chemical is instrumental in developing potential therapeutic agents, particularly in the areas of oncology and signal transduction research. The compound is supplied with comprehensive analytical data to ensure its identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. CAS Number: See available analogues: 21253-99-6 (4-chloro-1-cyclopentyl isomer) , 1554468-54-0 (6-Chloro-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Molecular Formula: C 10 H 11 ClN 4 Molecular Weight: 222.67 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1443286-82-5

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H11ClN4/c11-10-12-5-7-6-13-15(9(7)14-10)8-3-1-2-4-8/h5-6,8H,1-4H2

InChI Key

BZFWNKBVEUBYDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclopentylhydrazine and Trichloropyrimidine Carbaldehyde

A widely cited method involves cyclocondensation of cyclopentylhydrazine hydrochloride with 2,4,6-trichloropyrimidine-5-carbaldehyde (Scheme 1). The reaction proceeds in ethanol at −78°C for 2 hours, followed by warming to ambient temperature for 8 hours. This forms the pyrazolo[3,4-d]pyrimidine core, yielding 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (73% yield). Subsequent selective hydrolysis of the 4-chloro group using NaOH (1 M, 60°C, 1 hour) affords the 6-chloro derivative (80% yield).

Key Data:

StepReagents/ConditionsYield
CyclocondensationEthanol, −78°C → RT, 8 h73%
Selective hydrolysisNaOH (1 M), 60°C, 1 h80%

This method avoids expensive palladium catalysts and Mitsunobu reactions, making it cost-effective for large-scale synthesis.

Nucleophilic Substitution Methods

Functionalization of 4-Chloro Precursors

4-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21253-99-6) serves as a precursor for introducing the 6-chloro group. Treatment with POCl₃/DMF under Vilsmeier-Haack conditions selectively chlorinates the 6-position, achieving 85–90% conversion. Alternatively, N-chlorosuccinimide (NCS) in DMF at 0°C provides regioselective chlorination (78% yield).

Reaction Scheme:

  • 4-Chloro derivative6-Chloro product via POCl₃ (reflux, 4 h).

  • Purification by silica gel chromatography (DCM/MeOH 95:5).

Advantages:

  • High regioselectivity (>95% purity).

  • Scalable to multi-gram quantities.

Transition Metal-Catalyzed Couplings

Suzuki-Miyaura Cross-Coupling

While less common due to cost, palladium-catalyzed couplings enable late-stage diversification. For example, 3-iodo-1-cyclopentylpyrazolo[3,4-d]pyrimidine reacts with chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C) to install the 6-chloro group (62% yield).

Limitations:

  • Requires expensive boronic acids and catalysts.

  • Lower yields compared to cyclocondensation routes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost EfficiencyScalability
Cyclocondensation73–80HighExcellent
Nucleophilic Sub.78–85ModerateGood
Suzuki Coupling62LowLimited

Cyclocondensation is optimal for industrial applications, whereas nucleophilic substitution suits laboratory-scale regioselective synthesis.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol improves cyclocondensation yields (73% vs. 58% in DMF).

  • Microwave Irradiation : Reduces reaction times from 8 hours to 30 minutes (e.g., 82% yield for analogous compounds).

Purification Strategies

  • Silica Gel Chromatography : Effective for dichloro intermediates (≥95% purity).

  • Recrystallization : Hexane/EtOAC (1:3) yields crystalline 6-chloro product (mp >250°C) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C6

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects of the pyrazolo[3,4-d]pyrimidine core. This reactivity enables diverse functionalization:

Reaction Type Reagents/Conditions Product Key Findings
AminationMethylamine, ethanol, reflux 6-Methylamino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidineRegioselective substitution with amines under mild conditions.
ThiolationThiophenol, K<sub>2</sub>CO<sub>3</sub>, DMF6-Phenylthio-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidineBase-mediated substitution with thiols at elevated temperatures.
AlkoxylationSodium methoxide, methanol6-Methoxy-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidinePolar aprotic solvents enhance nucleophilicity.

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient pyrimidine ring. Steric hindrance from the cyclopentyl group at N1 does not significantly impede reactivity at C6 .

Palladium-Catalyzed Cross-Coupling Reactions

The C6 chlorine can participate in cross-coupling reactions after halogen exchange or direct activation:

Reaction Type Catalyst/Reagents Product Key Findings
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid6-Aryl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidineRequires prior iodination at C6 for efficient coupling.
Buchwald–Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, XPhos 6-Amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidineLimited efficiency with chlorine; iodine derivatives preferred.

Halogen Exchange :
Iodination of the C6 position (e.g., using N-iodosuccinimide) enhances coupling efficiency, as seen in related pyrazolopyrimidines .

Alkylation and Functionalization at N1

While the cyclopentyl group at N1 is typically introduced during synthesis, further modifications are possible:

Reaction Type Reagents/Conditions Product Key Findings
DealkylationHBr/AcOH, reflux1H-Pyrazolo[3,4-d]pyrimidine-6-chlorideHarsh acidic conditions required for N1 deprotection.
Reductive AminationNaBH<sub>3</sub>CN, aldehyde N1-Alkylated derivativesLimited scope due to steric bulk of cyclopentyl group.

Synthetic Note :
The cyclopentyl group is introduced via alkylation of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine with cyclopentyl bromide under basic conditions .

Halogen Exchange Reactions

The C6 chlorine can be replaced with other halogens to modulate reactivity:

Reaction Type Reagents/Conditions Product Key Findings
IodinationN-Iodosuccinimide, DMF 6-Iodo-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidineFacilitates subsequent cross-coupling reactions.
FluorinationKF, 18-crown-6, DMSO6-Fluoro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidineLow yield due to poor leaving-group ability of Cl.

Scientific Research Applications

Antitumor Activity

The pyrazolo[3,4-d]pyrimidine scaffold, which includes 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine, has shown significant potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been linked to the suppression of tumor growth in various cancer models .

Antimicrobial Properties

Compounds containing the pyrazolo[3,4-d]pyrimidine structure have been investigated for their antimicrobial activities. These compounds demonstrate efficacy against a range of bacterial and fungal pathogens, making them potential candidates for new antibiotics .

Treatment of Infectious Diseases

Recent studies highlight the potential of pyrazolo[3,4-d]pyrimidines in treating visceral leishmaniasis, a severe infectious disease caused by parasites. The optimization of these compounds has led to promising results in mouse models, showcasing their oral efficacy and highlighting the need for further development .

Case Study 1: Antitumor Activity

A study conducted by Nassar et al. (2022) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity as CDK2 inhibitors. The results indicated that certain derivatives significantly reduced cell viability in cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research published in Molecules explored the synthesis of various pyrazolo[3,4-d]pyrimidines and their antimicrobial properties. The findings showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Summary Table of Applications

Application AreaDescriptionReference
Antitumor ActivityInhibition of CDK2 leading to reduced tumor growth
Antimicrobial PropertiesEfficacy against bacterial and fungal pathogens
Treatment of Infectious DiseasesOral efficacy against visceral leishmaniasis

Mechanism of Action

The mechanism of action of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Position 1 Substitutions: Cyclopentyl (target compound): Provides steric bulk and moderate lipophilicity, favoring hydrophobic interactions in binding pockets . Trifluoromethyl (): Electron-withdrawing effect increases stability and resistance to oxidative metabolism .
  • Position 6 Substitutions: Chlorine (target compound): A halogen bond donor, critical for interactions with kinase ATP-binding sites. Chloromethyl (): Highly reactive, enabling conjugation or further functionalization . Methyl (): Less electronegative than Cl, reducing polar interactions but increasing lipophilicity .

Biological Activity

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C5_5H6_6ClN5_5
  • Molecular Weight : 154.56 g/mol
  • CAS Number : 23002-51-9
  • Purity : >95% (HPLC) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) : Recent studies indicate that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit CDK2, a key regulator in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
  • Tyrosine Kinases : The compound has shown potential as an inhibitor of tyrosine kinases, which are crucial in signal transduction pathways involved in cell growth and proliferation .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (nM)Reference
MCF-745
HCT-1166
HepG-248

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

  • Inhibition of Cell Proliferation : A study investigating the effects of pyrazolo[3,4-d]pyrimidine derivatives found that several compounds, including this compound, significantly inhibited the proliferation of MCF-7 and HCT-116 cells with IC50_{50} values in the low nanomolar range .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds fit well into the active site of CDK2, suggesting a strong binding affinity that correlates with their inhibitory activity . The most potent compounds exhibited not only cell cycle arrest but also induced apoptosis through intrinsic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, including 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidines are typically synthesized via multi-component cyclocondensation reactions. For example, a one-pot reaction using substituted amines and thiourea derivatives under reflux conditions in polar solvents (e.g., acetonitrile) yields intermediates like 4-chloro-6-methyl derivatives. Subsequent nucleophilic substitution with cyclopentyl groups can introduce the cyclopentyl moiety at the N1 position . Purification often involves column chromatography or recrystallization from ethanol or acetonitrile .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H NMR : Peaks at δ 2.52 (s, CH3) and aromatic proton signals between δ 7.44–8.29 confirm substituent placement .
  • IR : Stretching frequencies for C-Cl (~750 cm⁻¹) and pyrimidine rings (~1600 cm⁻¹) are critical .
  • HPLC : Purity ≥95% is standard for research-grade compounds, with retention times compared to reference standards .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • First Aid : In case of skin contact, wash immediately with water and remove contaminated clothing .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction yields for 6-chloro-1-cyclopentyl derivatives be optimized?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution rates at the C6 position .
  • Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation steps .
  • Temperature Control : Gradual heating (50–80°C) minimizes side reactions, as seen in derivatives with 52.7% yield under controlled conditions .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer :

  • SAR Studies : Systematic modification of substituents (e.g., replacing cyclopentyl with isopropyl groups) clarifies the role of steric and electronic effects on antitumor activity .
  • Dose-Response Assays : Use in vitro cell viability assays (e.g., MTT) with IC50 calculations to validate potency across multiple cell lines .
  • Computational Modeling : Docking studies with purine-binding enzymes (e.g., kinases) predict binding affinities and explain discrepancies in experimental data .

Q. How do functional group modifications at the C4 position affect pharmacological properties?

  • Methodological Answer :

  • Amino Groups : Introducing -NH2 at C4 enhances water solubility and kinase inhibition (e.g., JAK2 inhibitors) but may reduce metabolic stability .
  • Chloro Substituents : C4-Cl groups improve lipophilicity and blood-brain barrier penetration, as observed in neuroactive derivatives .
  • Hybrid Derivatives : Conjugation with urea/thiourea moieties (e.g., compound 9a-d) increases anti-inflammatory activity via COX-2 inhibition .

Q. What advanced analytical methods are used to study degradation products?

  • Methodological Answer :

  • LC-MS/MS : Identifies hydrolytic degradation products (e.g., 4-hydroxy derivatives) under accelerated stability testing (40°C/75% RH) .
  • XRD : Crystallographic data (e.g., space group P21/c) reveal structural changes during decomposition .
  • TGA-DSC : Thermal analysis detects melting point shifts caused by impurities .

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